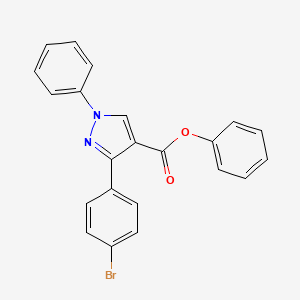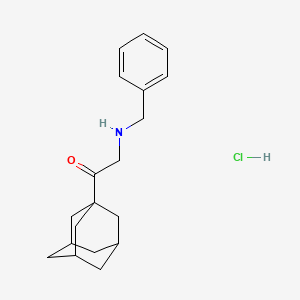![molecular formula C19H22N2O2 B4890533 [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide, also known as MDPF, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and materials science. MDPF is a bifunctional compound that contains two amide groups and two aromatic rings, which provide it with unique properties that make it useful in a wide range of applications.
作用机制
The mechanism of action of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is not well understood, but it is believed to be related to its ability to form stable crosslinks between biomolecules. [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide contains two amide groups, which can react with amino groups in proteins and nucleic acids to form stable bonds. This crosslinking can help to stabilize the structure of biomolecules and improve their properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide are largely dependent on its application. In biochemistry, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can help to stabilize the structure of proteins and nucleic acids, which can improve their properties. In biotechnology, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can be used to synthesize novel materials with unique properties. In materials science, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can be used as a precursor for the synthesis of various organic materials.
实验室实验的优点和局限性
One of the main advantages of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is its ability to form stable crosslinks between biomolecules, which can help to stabilize their structures and improve their properties. [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is its potential toxicity, which can limit its use in certain applications. Additionally, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can be difficult to work with due to its low solubility in many solvents.
未来方向
There are many potential future directions for research on [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide. One area of interest is the development of new methods for synthesizing [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide in fields such as medicine and energy storage. Additionally, further research is needed to better understand the mechanism of action of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide and its potential toxicity.
合成方法
[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can be synthesized by the reaction of 2,6-dimethyl-4-aminophenyl isocyanate with 2,6-dimethyl-4-aminophenol in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide. The synthesis of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is a relatively straightforward process that can be carried out in a laboratory setting.
科学研究应用
[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide has been extensively studied for its potential applications in various fields of science. In biochemistry, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide has been used as a crosslinking agent for proteins and nucleic acids, which can help to stabilize their structures and improve their properties. In biotechnology, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In materials science, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide has been used as a precursor for the synthesis of various organic materials, including conducting polymers and organic semiconductors.
属性
IUPAC Name |
N-[4-[(4-formamido-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-16(6-13(2)18(12)20-10-22)9-17-7-14(3)19(21-11-23)15(4)8-17/h5-8,10-11H,9H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNOAHZKKXLNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC=O)C)CC2=CC(=C(C(=C2)C)NC=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-formamido-3,5-dimethylphenyl)methane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)


![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)

![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)